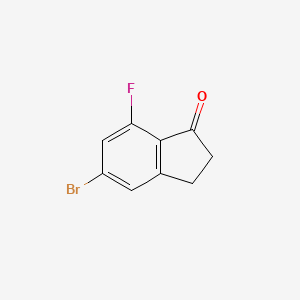

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

説明

特性

IUPAC Name |

5-bromo-7-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPKZIKGIGAVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732155 | |

| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242157-14-7 | |

| Record name | 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Mode of Action

The exact mode of action of 5-Bromo-7-fluoro-1-indanone is currently unknown due to the lack of specific studies on this compound. It is known to participate in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-7-fluoro-1-indanone, it is recommended to be stored in a dry, cool, and well-ventilated place, away from direct sunlight. .

類似化合物との比較

Structural Analogs

The following table summarizes key structural analogs of 5-bromo-7-fluoro-indanone, highlighting differences in substituent positions and their impact on physicochemical properties:

Key Observations :

- Halogen Position : The 5-bromo-7-fluoro substitution in the target compound distinguishes it from positional isomers like 7-bromo-5-fluoro and 5-bromo-4-fluoro analogs. These positional changes alter dipole moments and steric effects, influencing receptor binding and solubility .

- Conversely, dibromo-hydroxy derivatives (e.g., DDI) exhibit enhanced DNA-intercalating activity due to increased halogen density and hydrogen-bonding capacity .

Activity Insights :

- 5-Bromo-7-fluoro-indanone: Its role as a precursor to 5-HT7 agonists (e.g., compound 1c, Ki = 0.5 nM) underscores the importance of halogen placement for receptor affinity. Racemization stability is a challenge in enantiopure derivatives .

- Methoxy Derivatives: Exhibit dual adenosine receptor antagonism, with downstream effects on amino acid metabolism linked to antidepressant efficacy .

- Dibromo-Hydroxy Analogs : Potent Topoisomerase IIα inhibitors, comparable to betulinic acid, but with higher cytotoxicity due to DNA intercalation .

準備方法

Friedel-Crafts Acylation Followed by Halogenation

A two-step approach is inferred from analogous indanone syntheses:

Step 1: Cyclization to 7-Fluoro-2,3-dihydro-1H-inden-1-one

A benzene derivative substituted with fluorine undergoes Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) to form the indanone core.

Advantages:

Industrial-Scale Production Insights

Supplier data (Ambeed, Sigma-Aldrich) reveals critical manufacturing details:

Process Optimization

Purification Techniques

-

Recrystallization : Ethanol/water mixtures are used to leverage the compound’s solubility profile.

-

Column Chromatography : Silica gel with hexane/ethyl acetate eluents for lab-scale isolation.

Analytical Characterization

Batch consistency is verified through:

Spectroscopic Data

Chromatographic Purity

| Method | Conditions | Result |

|---|---|---|

| HPLC (C18) | 60:40 MeOH/H₂O, 1 mL/min | 95.2% area |

Q & A

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。